4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE
Overview
Description
4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinylcarbonyl group, a hydrazino group, and a carbonothioyl group attached to a benzamide backbone. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-pyrazinylcarbonyl)hydrazine: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions.
Formation of the carbonothioyl intermediate: The 2-(2-pyrazinylcarbonyl)hydrazine is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding carbonothioyl compound.
Coupling with 4-propoxybenzoyl chloride: The final step involves the reaction of the carbonothioyl intermediate with 4-propoxybenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazinylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyrazinylcarbonyl groups.
Reduction: Reduced forms of the carbonothioyl or hydrazino groups.
Substitution: Substituted benzamide or pyrazinylcarbonyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets. The pyrazinylcarbonyl group can bind to enzymes or receptors, potentially inhibiting their activity. The hydrazino and carbonothioyl groups may also play a role in modulating the compound’s biological activity by interacting with other cellular components.
Comparison with Similar Compounds
Similar Compounds
N-({2-[(4-Isopropylphenoxy)acetyl]hydrazino}carbonothioyl)benzamide: This compound has a similar structure but with different substituents on the benzamide and pyrazinylcarbonyl groups.
4-(N-(2-PYRAZINYLCARBONYL)ETHANEHYDRAZONOYL)PHENYL ACETATE:
Uniqueness
4-PROPOXY-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
4-propoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-2-9-24-12-5-3-11(4-6-12)14(22)19-16(25)21-20-15(23)13-10-17-7-8-18-13/h3-8,10H,2,9H2,1H3,(H,20,23)(H2,19,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFLWUGIKRXOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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